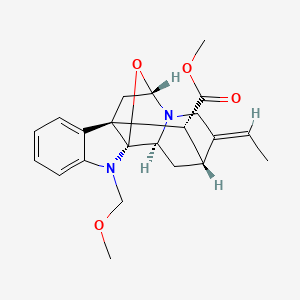

N1-Methoxymethyl picrinine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14-,17-,18-,19-,21-,22-/m0/s1 |

InChI Key |

FGSDKFHHOWCXOD-XALDAAHSSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@]45[C@@]3(N(C6=CC=CC=C64)COC)O[C@H]2C5)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action for N1-Methoxymethyl picrinine?

For Immediate Release

[City, State] – [Date] – N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of the medicinal plant Alstonia scholaris, remains a compound with a largely uncharacterized mechanism of action within the scientific community. Despite its identification and availability as a research chemical, in-depth studies detailing its specific biological targets, signaling pathways, and quantitative pharmacological data are conspicuously absent from publicly available scientific literature.

N1-Methoxymethyl picrinine belongs to the picrinine-type monoterpenoid indole alkaloids, a class of natural products known for their diverse biological activities. It is a derivative of the more extensively studied parent compound, picrinine.

The Parent Compound: Picrinine's Anti-Inflammatory Profile

Research into picrinine has shed some light on its potential therapeutic effects. In vitro studies have indicated that picrinine exhibits anti-inflammatory activity.[1][2] The primary mechanism attributed to this effect is the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1][2]

5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is a critical component of the inflammatory response. The enzyme 5-lipoxygenase catalyzes the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, picrinine can theoretically reduce the production of leukotrienes, thereby mitigating inflammatory processes.

Below is a simplified representation of the proposed anti-inflammatory action of picrinine.

Caption: Proposed Mechanism of Picrinine

The Knowledge Gap for this compound

While the activity of picrinine provides a potential starting point, it is crucial to emphasize that the addition of a methoxymethyl group at the N1 position can significantly alter the pharmacological properties of the molecule. Such chemical modifications can affect a compound's solubility, membrane permeability, metabolic stability, and affinity for its biological targets.

Currently, there is a notable absence of published research that specifically investigates the following for this compound:

-

Quantitative Biological Data: There is no available data on its potency or efficacy, such as IC50, EC50, Ki, or Kd values, against any specific biological target.

-

Identified Signaling Pathways: Beyond speculation based on its parent compound, the signaling pathways modulated by this compound have not been elucidated.

Future Directions

The structural relationship between this compound and picrinine suggests that investigating its effects on the 5-lipoxygenase pathway would be a logical first step for future research. However, comprehensive screening against a broader range of biological targets is necessary to fully understand its mechanism of action and potential therapeutic applications.

Researchers and drug development professionals interested in this compound would need to conduct foundational research, including in vitro and in vivo studies, to establish its pharmacological profile. Until such studies are published, the mechanism of action of this compound will remain speculative.

References

An In-depth Technical Guide to the N1-Methoxymethyl Picrinine Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to N1-methoxymethyl picrinine (B199341), an akuammiline-type monoterpenoid indole (B1671886) alkaloid (MIA) isolated from the medicinal plant Alstonia scholaris. While significant strides have been made in elucidating the broader MIA pathways, the specific enzymatic steps culminating in N1-methoxymethyl picrinine are still an active area of research. This document synthesizes the available literature to present a putative pathway, highlights key enzymatic transformations, and provides detailed experimental protocols relevant to its study.

Introduction to Picrinine and its Derivatives

Picrinine is a complex, cage-like monoterpenoid indole alkaloid belonging to the akuammiline (B1256633) family.[1] These alkaloids are characterized by their intricate polycyclic structures and are of significant interest due to their potential biological activities.[2][3] this compound is a derivative of picrinine that has been isolated from the leaves of Alstonia scholaris.[1][4][5][6][7] The biosynthesis of these complex molecules originates from the general MIA pathway, which involves the condensation of tryptamine (B22526) and secologanin (B1681713).[2]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the central precursor, strictosidine (B192452).

-

Conversion of strictosidine to the key intermediate, geissoschizine, and subsequent transformation to the akuammiline scaffold of picrinine.

-

Modification of the picrinine core to yield this compound.

The following diagram illustrates the proposed overall biosynthetic pathway:

The biosynthesis of all monoterpenoid indole alkaloids begins with the formation of strictosidine from the condensation of tryptamine (derived from the shikimate pathway) and secologanin (derived from the methylerythritol phosphate (B84403) or mevalonate (B85504) pathway). This reaction is catalyzed by Strictosidine Synthase (STR) . Strictosidine is then deglycosylated by Strictosidine β-D-glucosidase (SGD) to form a reactive aglycone, which is subsequently converted to 19-E-geissoschizine by Geissoschizine Synthase (GS) .[2][8][9]

Geissoschizine is a critical branch-point intermediate in MIA biosynthesis.[8][10][11] The formation of the characteristic cage-like structure of akuammiline alkaloids, including picrinine, from geissoschizine is believed to involve a series of complex oxidative rearrangements catalyzed by cytochrome P450 enzymes.[8][10][12] While the precise enzymatic sequence leading to picrinine has not been fully elucidated, recent studies on related alkaloids suggest the involvement of enzymes homologous to geissoschizine oxidase and sarpagan bridge enzyme, which catalyze intramolecular C-C bond formations.[8][12]

The following diagram illustrates the logical workflow for identifying the enzymes involved in the conversion of geissoschizine to picrinine:

The terminal step in the proposed pathway is the addition of a methoxymethyl group to the N1 position of the indole ring of picrinine. As of the latest available research, the specific enzyme responsible for this transformation, a putative N1-methoxymethyltransferase , has not been characterized.

It is important to note that a related enzyme, Picrinine N-Methyltransferase (PiNMT) , has been identified and characterized from Vinca minor and Rauvolfia serpentina.[13] This enzyme catalyzes the N-methylation of picrinine to form N-methylpicrinine (also known as ervincine). It is plausible that a homologous enzyme in Alstonia scholaris could be responsible for the N1-methoxymethylation, or that a different class of enzyme performs this modification. The elucidation of this final step remains a key area for future research.

The relationship between picrinine and its known and putative derivatives is depicted below:

Quantitative Data

Currently, there is limited quantitative data available for the enzymes in the this compound biosynthetic pathway. The kinetic parameters for the characterized Picrinine N-Methyltransferase (PiNMT) have been determined, but specific values for Km and Vmax are not consistently reported across literature. The table below summarizes the type of quantitative data that is crucial for a complete understanding of the pathway's flux and regulation.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax or kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Source Organism |

| Strictosidine Synthase | Tryptamine, Secologanin | Strictosidine | ND | ND | ND | ND | Alstonia scholaris |

| Strictosidine β-D-glucosidase | Strictosidine | Strictosidine Aglycone | ND | ND | ND | ND | Alstonia scholaris |

| Geissoschizine Synthase | Strictosidine Aglycone | Geissoschizine | ND | ND | ND | ND | Alstonia scholaris |

| Picrinine Synthase (Putative) | Geissoschizine | Picrinine | ND | ND | ND | ND | Alstonia scholaris |

| Picrinine N-Methyltransferase (PiNMT) | Picrinine, SAM | N-Methylpicrinine | ND | ND | 7.7 | 37 | Vinca minor, Rauvolfia serpentina |

| N1-Methoxymethyltransferase (Putative) | Picrinine, ? | This compound | ND | ND | ND | ND | Alstonia scholaris |

ND: Not Determined in the reviewed literature.

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.

-

Plant Material: Fresh or dried leaves of Alstonia scholaris.[4]

-

Extraction:

-

The plant material is powdered and extracted with a solvent such as methanol (B129727) or a hydro-alcoholic solution.[4]

-

The crude extract is then partitioned between an organic solvent (e.g., chloroform) and an aqueous phase to remove highly polar and non-polar impurities.

-

-

Chromatographic Separation:

-

The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system with increasing polarity (e.g., petroleum ether-ethyl acetate (B1210297) or chloroform-methanol) is used to separate the different alkaloids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation: The purified compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[4]

This protocol is adapted from the characterization of Picrinine N-Methyltransferase and can be used as a basis for searching for N1-methoxymethyltransferase activity.[14]

-

Enzyme Source:

-

Plant Extracts: Homogenize young leaf tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.7, containing 14 mM β-mercaptoethanol). Centrifuge to remove cell debris and desalt the supernatant using a Sephadex G-25 column.[14]

-

Recombinant Enzyme: Express the candidate methyltransferase gene in a suitable host (e.g., E. coli or yeast) and purify the recombinant protein.

-

-

Assay Mixture (150 µL total volume):

-

Purified enzyme (recombinant or from plant extract).

-

Substrate: Picrinine (e.g., 5 µg).

-

Methyl/Methoxymethyl Donor: For N-methylation, S-[14CH3]-Adenosyl-L-methionine (SAM) (e.g., 2.5 nCi) is used. For a putative N-methoxymethyltransferase, an appropriate donor would need to be identified.

-

Buffer: 100 mM Tris-HCl, pH 7.7, 14 mM β-mercaptoethanol.

-

-

Reaction Conditions:

-

Detection and Quantification:

-

Radioactive Assay: The radioactivity in the organic phase is measured by liquid scintillation counting to quantify the amount of methylated product formed.

-

LC-MS Analysis: For non-radioactive assays, the reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated or methoxymethylated picrinine.

-

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway presents several exciting research opportunities. Key areas for future investigation include:

-

Identification of the enzymes converting geissoschizine to picrinine: This will likely involve transcriptome analysis of Alstonia scholaris to identify candidate cytochrome P450s, followed by heterologous expression and in vitro characterization.

-

Elucidation of the N1-methoxymethylation step: This requires the identification of the responsible enzyme, which may be a novel methyltransferase or an enzyme from a different class. The nature of the methoxymethyl donor also needs to be determined.

-

Pathway Regulation: Understanding how the expression of the biosynthetic genes is regulated in Alstonia scholaris could enable metabolic engineering approaches to enhance the production of picrinine and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sparr.chemie.unibas.ch [sparr.chemie.unibas.ch]

- 12. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.mpg.de [pure.mpg.de]

- 14. academic.oup.com [academic.oup.com]

Unveiling N1-Methoxymethyl picrinine: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341), a distinct indole (B1671886) alkaloid, has been identified within the foliage of Alstonia scholaris, a tree belonging to the Apocynaceae family renowned for its rich phytochemical profile. This technical guide provides a comprehensive overview of the discovery and isolation of N1-Methoxymethyl picrinine, presenting a generalized protocol derived from established alkaloid extraction methodologies for Alstonia scholaris. The document further outlines the requisite analytical techniques for the characterization of this compound and visualizes the experimental workflow. While the initial discovery is attributed to Wang et al. (2009) from a hydro-alcoholic extract, the absence of detailed publicly available data necessitates a composite approach to this guide. This paper serves as a foundational resource for researchers engaged in the exploration of novel alkaloids and their therapeutic potential.

Discovery and Natural Source

This compound was first reported as a novel natural product isolated from the leaves of Alstonia scholaris[1]. This evergreen tree, commonly known as the devil's tree, has a long history of use in traditional medicine across Asia and is a well-documented source of a diverse array of bioactive alkaloids. The discovery of this compound expanded the known chemical diversity of the picrinine-type alkaloids, a subgroup of the akuammiline (B1256633) family of indole alkaloids.

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₆N₂O₄ | |

| Molecular Weight | 382.5 g/mol | |

| CAS Number | 1158845-78-3 | |

| Physical State | Powder | |

| Purity (Commercial) | >98% |

Experimental Protocols: Isolation and Purification

While the specific protocol for the initial isolation of this compound by Wang et al. from a hydro-alcoholic extract is not fully detailed in accessible literature, a general and robust methodology for the extraction of alkaloids from Alstonia scholaris leaves can be outlined. This protocol is a composite of established acid-base extraction and chromatographic techniques frequently employed for alkaloid isolation from this plant source[2][3][4].

Plant Material Collection and Preparation

-

Collect fresh leaves of Alstonia scholaris.

-

Wash the leaves thoroughly with distilled water to remove any surface impurities.

-

Air-dry the leaves in the shade at room temperature for a period of 15-20 days or until they are completely brittle.

-

Pulverize the dried leaves into a fine powder using a mechanical grinder.

-

Sieve the powder to a uniform particle size (e.g., 40 mesh) and store it in an airtight container in a cool, dry place.

Extraction of Total Alkaloids

This phase employs an acid-base extraction technique to selectively separate the basic alkaloids from other plant constituents.

-

Maceration: Macerate 500 g of the powdered leaves in a 1% hydrochloric acid solution (pH 2) overnight at room temperature[2]. This protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

-

Filtration: Filter the acidic mixture through Whatman filter paper to separate the aqueous extract from the solid plant residue.

-

Basification: Adjust the pH of the filtrate to 9-10 using a 25% ammonium (B1175870) hydroxide (B78521) solution[2]. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Solvent Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with chloroform (B151607) or ethyl acetate (B1210297). Repeat the extraction multiple times (e.g., 4 times) to ensure the complete transfer of alkaloids into the organic phase[3].

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Chromatographic Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds.

-

Column Chromatography: Subject the crude extract to column chromatography over silica (B1680970) gel (60-120 mesh).

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with the addition of ethyl acetate and then methanol.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation process using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on TLC plates and develop them in a suitable solvent system (e.g., Hexane:Ethyl acetate, 14:6)[2]. Visualize the spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Pooling and Further Purification: Combine the fractions that show a similar TLC profile and contain the compound of interest. Further purification of the pooled fractions may be achieved through preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C-NMR: Provides information on the carbon skeleton of the molecule.

-

2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, aiding in the complete structural elucidation.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).

-

Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.

-

-

Other Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often characteristic of the chromophore present.

-

Note: At the time of this writing, specific, publicly available ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data for this compound are limited. Researchers who successfully isolate this compound will need to perform these analyses to confirm its identity.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published data on the specific biological activities and associated signaling pathways of this compound. However, its parent compound, picrinine, has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme[5]. Furthermore, derivatives of akuammiline alkaloids are being investigated for their potential in treating rheumatoid arthritis. Given its structural similarity to other bioactive indole alkaloids from Alstonia scholaris, it is plausible that this compound may possess interesting pharmacological properties. Further research, including biological activity screening and mechanistic studies, is warranted to uncover its therapeutic potential.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and identification of this compound.

Conclusion

This compound represents an intriguing member of the indole alkaloid family from Alstonia scholaris. While its initial discovery has been noted, a comprehensive understanding of its chemical and biological properties is still in its infancy. This technical guide provides a foundational framework for its isolation and characterization, based on established phytochemical methods. It is hoped that this document will stimulate further research into this and other novel alkaloids, ultimately contributing to the development of new therapeutic agents. The elucidation of its bioactivities and the underlying signaling pathways remains a key area for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. researchgate.net [researchgate.net]

N1-Methoxymethyl Picrinine: A Deep Dive into Structure-Activity Relationships for Novel Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrinine (B199341), a complex monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, has garnered significant interest for its potential therapeutic applications.[1][2] In vitro studies have demonstrated its anti-inflammatory properties, which are attributed to the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] The N1-Methoxymethyl picrinine derivative, also found in Alstonia scholaris, represents a key area of interest for structure-activity relationship (SAR) studies aimed at developing more potent and selective anti-inflammatory agents. This technical guide explores the foundational knowledge surrounding picrinine's bioactivity and outlines the experimental framework for elucidating the SAR of its N1-substituted analogs. While comprehensive quantitative SAR data for this compound is not yet publicly available, this document provides the necessary context and methodologies for researchers to pursue such investigations.

Core Structure and Known Biological Activity

Picrinine belongs to the akuammiline (B1256633) family of alkaloids and possesses a complex, cage-like structure.[1] The alkaloid fraction of Alstonia scholaris, which includes picrinine and other related compounds like vallesamine and scholaricine, has been shown to produce peripheral analgesic and anti-inflammatory effects.[3] The mechanism of this anti-inflammatory action is linked to the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3][4] Some alkaloids from this plant have been identified as potential dual COX-2/5-LOX inhibitors, a highly sought-after profile for anti-inflammatory drugs with a potentially improved safety profile.[3]

Hypothetical Structure-Activity Relationship of N1-Substituted Picrinine Derivatives

A systematic SAR study of N1-substituted picrinine analogs would be invaluable for understanding the role of this position in modulating biological activity. The introduction of a methoxymethyl group at the N1 position of the indole nucleus may influence several key properties:

-

Lipophilicity: The addition of the methoxymethyl group can alter the overall lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to access the active site of the target enzyme.

-

Steric Hindrance: The size and conformation of the N1-substituent may introduce steric hindrance that could either enhance or diminish binding to the target protein.

-

Electronic Effects: The substituent at the N1 position can influence the electron density of the indole ring system, potentially affecting its interaction with amino acid residues in the enzyme's active site.

To establish a clear SAR, a series of analogs with varying N1-substituents would need to be synthesized and evaluated.

Quantitative Data Summary

A comprehensive SAR study would require the generation of quantitative data, such as the half-maximal inhibitory concentration (IC50), for a series of N1-substituted picrinine derivatives against the 5-LOX enzyme. The results would be compiled into a table similar to the hypothetical example below to facilitate direct comparison and identification of trends.

| Compound ID | N1-Substituent | 5-LOX Inhibition IC50 (µM) |

| 1 | -H (Picrinine) | Value |

| 2 | -CH₂OCH₃ (this compound) | Value |

| 3 | -CH₃ | Value |

| 4 | -CH₂CH₃ | Value |

| 5 | -CH₂Ph | Value |

Note: The values in this table are placeholders and would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of N1-substituted picrinine derivatives.

General Procedure for N1-Alkylation of Picrinine

The synthesis of this compound and other N1-alkylated analogs would likely involve the deprotonation of the indole nitrogen of picrinine followed by reaction with an appropriate alkylating agent.

Materials:

-

Picrinine

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)

-

Chloromethyl methyl ether or other alkyl halides

-

Argon or nitrogen atmosphere

-

Standard work-up and purification reagents (e.g., saturated ammonium (B1175870) chloride, ethyl acetate, silica (B1680970) gel for column chromatography)

Procedure:

-

To a solution of picrinine in anhydrous DMF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., chloromethyl methyl ether) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N1-alkylated picrinine derivative.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

The following protocol outlines a common method for assessing the inhibitory activity of compounds against 5-LOX.

Materials:

-

Human recombinant 5-LOX or purified soybean 5-LOX

-

Linoleic acid or arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the 5-LOX enzyme solution.

-

Add the test compound at various concentrations (typically in DMSO, with a final DMSO concentration kept below 1%).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Caption: Inhibition of the 5-Lipoxygenase pathway by picrinine derivatives.

Experimental Workflow

Caption: Workflow for a structure-activity relationship study.

Conclusion and Future Directions

While picrinine and its naturally occurring derivatives show promise as anti-inflammatory agents, a thorough investigation into their structure-activity relationships is essential for the development of optimized therapeutic candidates. The N1 position of the picrinine scaffold represents a key modifiable site for fine-tuning the compound's pharmacological properties. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake comprehensive SAR studies. Future work should focus on the synthesis of a diverse library of N1-substituted picrinine analogs and their systematic evaluation in a battery of in vitro and in vivo models of inflammation. Such studies will be critical in unlocking the full therapeutic potential of this fascinating class of natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Piperine: Bioactivities, Total Synthesis, Structural Modification, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiinflammatory activity of N1-(substituted phenyl)pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of N1-Methoxymethyl picrinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. Due to the limited availability of specific experimental data in the public domain, this document presents a combination of known factual information and generalized data templates. These templates are representative of the expected spectroscopic characteristics for a compound of this nature and serve as a reference for researchers.

Compound Information

-

Compound Name: N1-Methoxymethyl picrinine

-

Molecular Formula: C₂₂H₂₆N₂O₄[1]

-

Molecular Weight: 382.5 g/mol [1]

-

Class: Indole Alkaloid

Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following are predicted or typical chemical shifts for the class of picrinine alkaloids. Actual experimental values may vary.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 7.0 - 7.5 | m | - | Aromatic Protons |

| 5.0 - 5.5 | q | ~7.0 | Olefinic Proton |

| 4.5 - 5.0 | s | - | N-CH₂-O Protons |

| 3.5 - 4.0 | s | - | OCH₃ (ester & ether) |

| 1.5 - 3.0 | m | - | Aliphatic Protons |

| 1.0 - 1.5 | d | ~7.0 | CH₃ Protons |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 170 - 175 | C | C=O (Ester) |

| 130 - 150 | C | Aromatic/Olefinic C |

| 110 - 130 | CH | Aromatic/Olefinic CH |

| 70 - 80 | CH₂ | N-CH₂-O |

| 50 - 60 | CH₃ | OCH₃ |

| 20 - 50 | CH, CH₂ | Aliphatic |

| 10 - 20 | CH₃ | CH₃ |

Table 2: Mass Spectrometry (MS) Data

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 383.1914 | Protonated Molecular Ion |

| [M+Na]⁺ | 405.1733 | Sodium Adduct |

| [M]⁺ | 382.1836 | Molecular Ion |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950 - 2850 | Medium | C-H (aliphatic) stretching |

| ~1730 | Strong | C=O (ester) stretching |

| ~1600, ~1470 | Medium | C=C (aromatic) stretching |

| ~1250 | Strong | C-O (ester and ether) stretching |

| ~1100 | Strong | C-N stretching |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the possible addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used for the analysis of indole alkaloids.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts. The mass range is set to cover the expected molecular weight of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow from isolation to structure elucidation.

References

In Silico Modeling of N1-Methoxymethyl Picrinine Binding to 5-Lipoxygenase: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of a hypothesized in silico modeling study investigating the binding of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from Alstonia scholaris, to its potential protein target, 5-lipoxygenase (5-LOX). Due to the established anti-inflammatory activity of its parent compound, picrinine, through the inhibition of 5-lipoxygenase, this document outlines a detailed computational approach to explore the molecular interactions between N1-Methoxymethyl picrinine and 5-LOX.[1] The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for molecular docking and molecular dynamics simulations, along with data presentation strategies and visualizations of the relevant biological pathway and computational workflow.

Introduction

This compound is a naturally occurring indole alkaloid found in the leaves of Alstonia scholaris.[1] While the specific biological activities of this derivative are not extensively characterized, its parent compound, picrinine, has demonstrated anti-inflammatory properties by inhibiting the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. Inhibition of 5-LOX is, therefore, a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.

Given the structural similarity of this compound to picrinine, it is hypothesized that it may also exhibit inhibitory activity against 5-LOX. This technical guide outlines a robust in silico modeling workflow to investigate this hypothesis. By employing computational techniques such as molecular docking and molecular dynamics simulations, we can predict the binding affinity and characterize the binding mode of this compound to human 5-LOX at an atomic level. The insights gained from such studies can guide further experimental validation and potential lead optimization efforts in the development of novel anti-inflammatory agents.

Hypothetical Signaling Pathway

The following diagram illustrates the role of 5-lipoxygenase in the arachidonic acid cascade and the biosynthesis of leukotrienes, which are inflammatory mediators. The proposed inhibitory action of this compound on 5-LOX is also depicted.

Experimental Protocols

This section details the proposed in silico experimental methodologies to investigate the binding of this compound to human 5-lipoxygenase.

Software and Force Fields

-

Molecular Graphics and Modeling: UCSF Chimera, PyMOL

-

Molecular Docking: AutoDock Vina

-

Molecular Dynamics Simulations: GROMACS

-

Force Fields: CHARMM36 for the protein and CGenFF for the ligand.

-

Binding Free Energy Calculations: g_mmpbsa

Ligand and Protein Preparation

-

Ligand Preparation:

-

The 2D structure of this compound will be obtained from a chemical database (e.g., PubChem) using its canonical SMILES representation.

-

The 2D structure will be converted to a 3D structure using a molecular editor like Avogadro.

-

Energy minimization of the 3D structure will be performed using the MMFF94 force field.

-

The final 3D structure will be saved in .mol2 format for further processing.

-

-

Protein Preparation:

-

The crystal structure of human 5-lipoxygenase will be retrieved from the Protein Data Bank (PDB ID: 3O8Y).[2]

-

The protein structure will be prepared by removing water molecules, co-factors, and any existing ligands from the PDB file.

-

Missing atoms and residues will be added and repaired using tools like the Dunbrack rotamer library in UCSF Chimera.

-

Hydrogen atoms will be added to the protein, and the structure will be energy minimized using a suitable force field (e.g., AMBER).

-

Molecular Docking

-

Grid Generation:

-

The binding site of 5-LOX will be defined based on the location of the co-crystallized ligand in a reference structure or through blind docking followed by analysis of the most populated clusters.

-

A grid box will be generated around the defined active site with appropriate dimensions to encompass the entire binding pocket.

-

-

Docking Simulation:

-

Molecular docking of this compound into the prepared 5-LOX structure will be performed using AutoDock Vina.

-

The Lamarckian Genetic Algorithm will be employed with a set number of runs (e.g., 100) to ensure thorough sampling of the conformational space.

-

The docking results will be clustered based on root-mean-square deviation (RMSD) to identify the most favorable binding poses.

-

Molecular Dynamics (MD) Simulations

-

System Setup:

-

The most stable docked complex of 5-LOX and this compound will be selected as the starting structure for MD simulations.

-

The complex will be solvated in a cubic box of TIP3P water molecules, ensuring a minimum distance of 10 Å between the protein and the box edges.

-

The system will be neutralized by adding counter-ions (Na+ or Cl-).

-

-

Simulation Protocol:

-

The system will be subjected to energy minimization to remove any steric clashes.

-

A two-step equilibration process will be performed: first, an NVT (constant number of particles, volume, and temperature) ensemble for 1 ns, followed by an NPT (constant number of particles, pressure, and temperature) ensemble for 10 ns to stabilize the temperature and pressure of the system.

-

A production MD run of at least 100 ns will be carried out to generate a stable trajectory for analysis.

-

Binding Free Energy Calculation

-

The binding free energy of the this compound-5-LOX complex will be calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

-

Snapshots from the stable part of the MD trajectory will be used for the calculation to obtain an average binding free energy.

In Silico Experimental Workflow

The following diagram provides a visual representation of the entire in silico modeling workflow, from initial structure preparation to final data analysis.

Data Presentation

The quantitative data generated from this in silico study would be summarized in a clear and structured format for easy comparison and interpretation. The following table provides a template for presenting the key findings.

| Parameter | Value | Unit | Description |

| Molecular Docking | |||

| Binding Affinity | -8.5 (example) | kcal/mol | The estimated binding affinity from the best docking pose. |

| Interacting Residues | Tyr181, His367, Gln363 (example) | - | Key amino acid residues in the 5-LOX active site interacting with the ligand. |

| Molecular Dynamics | |||

| Protein RMSD | 2.1 ± 0.3 (example) | Å | Root Mean Square Deviation of the protein backbone over the simulation time. |

| Ligand RMSD | 1.5 ± 0.2 (example) | Å | Root Mean Square Deviation of the ligand within the binding pocket. |

| Protein RMSF | See plot (example) | Å | Root Mean Square Fluctuation of individual residues. |

| Binding Free Energy | |||

| ΔGbinding (MM/PBSA) | -45.7 ± 5.2 (example) | kcal/mol | The calculated binding free energy of the protein-ligand complex. |

| van der Waals Energy | -55.3 (example) | kcal/mol | Contribution of van der Waals interactions to the binding energy. |

| Electrostatic Energy | -20.1 (example) | kcal/mol | Contribution of electrostatic interactions to the binding energy. |

| Polar Solvation Energy | 35.8 (example) | kcal/mol | The energy required to desolvate the polar parts of the complex. |

| Non-polar Solvation Energy | -6.1 (example) | kcal/mol | The energy gained from burying non-polar surfaces upon binding. |

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the potential interaction between this compound and 5-lipoxygenase. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provide a roadmap for researchers to computationally assess the binding affinity and mode of this natural product. The findings from such a study would provide valuable insights into the potential of this compound as a novel anti-inflammatory agent and would form a strong basis for subsequent experimental validation.

References

Pharmacokinetic and pharmacodynamic properties of N1-Methoxymethyl picrinine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine.[1][2] Despite its identification and availability as a research chemical, a comprehensive review of publicly accessible scientific literature reveals a significant lack of detailed research into its specific pharmacokinetic and pharmacodynamic properties. While the broader class of alkaloids from Alstonia scholaris has been a subject of scientific inquiry, data pertaining specifically to the N1-methoxymethyl derivative of picrinine is sparse. This document summarizes the currently available information and highlights the existing knowledge gaps.

Introduction

Pharmacokinetic Properties

There is currently no publicly available quantitative data summarizing the pharmacokinetic properties of N1-Methoxymethyl picrinine. Key parameters such as:

-

Absorption: Bioavailability, time to maximum concentration (Tmax).

-

Distribution: Volume of distribution (Vd), protein binding.

-

Metabolism: Metabolic pathways, key enzymes involved (e.g., cytochrome P450 isoenzymes).

-

Excretion: Half-life (t1/2), clearance rate, routes of elimination.

remain uncharacterized in the scientific literature.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Model | Reference |

| Bioavailability | Data Not Available | - | - |

| Tmax | Data Not Available | - | - |

| Vd | Data Not Available | - | - |

| Protein Binding | Data Not Available | - | - |

| Half-life (t1/2) | Data Not Available | - | - |

| Clearance | Data Not Available | - | - |

Pharmacodynamic Properties

Similarly, the pharmacodynamic profile of this compound is largely unexplored. While the parent compound, picrinine, has been noted for its anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme, it is not known if this compound shares this or other activities.[2] Key pharmacodynamic aspects that require investigation include:

-

Mechanism of Action: Specific molecular targets, receptor binding affinities.

-

Dose-Response Relationship: Efficacy (Emax), potency (EC50/IC50).

-

Therapeutic Effects: Potential applications based on its mechanism.

Table 2: Pharmacodynamic Parameters of this compound

| Parameter | Value | Target/Assay | Reference |

| IC50/EC50 | Data Not Available | - | - |

| Ki | Data Not Available | - | - |

| Emax | Data Not Available | - | - |

Experimental Protocols and Methodologies

The absence of published studies on the pharmacokinetic and pharmacodynamic properties of this compound means there are no specific experimental protocols to report. Future research would necessitate the development and validation of analytical methods for its quantification in biological matrices and the establishment of relevant in-vitro and in-vivo models to assess its pharmacological effects.

Signaling Pathways and Experimental Workflows

As no specific mechanism of action or experimental studies have been described for this compound, diagrams for signaling pathways or experimental workflows cannot be generated at this time.

Future Directions and Conclusion

The current body of scientific literature does not provide the necessary data to construct a detailed technical guide on the pharmacokinetic and pharmacodynamic properties of this compound. This represents a significant knowledge gap. For researchers and drug development professionals, this compound remains a largely uncharacterized natural product.

Future research should focus on:

-

In-vitro ADME studies: To determine metabolic stability, membrane permeability, and potential for drug-drug interactions.

-

In-vivo pharmacokinetic studies: In animal models to understand its absorption, distribution, and excretion profile.

-

Pharmacological screening: To identify its primary molecular targets and potential therapeutic activities.

Until such studies are conducted and published, any consideration of this compound for therapeutic development remains speculative. The scientific community would benefit from foundational research to elucidate the basic pharmacological profile of this compound.

References

Investigating the Cytotoxic Effects of N1-Methoxymethyl Picrinine and Related Compounds from Alstonia scholaris

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris. While the cytotoxic effects of the broader class of alkaloids from Alstonia scholaris have been a subject of scientific inquiry, specific data on the isolated N1-Methoxymethyl picrinine remains limited. This guide provides a comprehensive overview of the available research on the cytotoxic properties of extracts and alkaloid fractions from Alstonia scholaris, which contain this compound and related compounds. The information presented herein is intended to serve as a valuable resource for researchers investigating the potential of these natural products in oncology drug discovery.

Data Presentation: Cytotoxicity of Alstonia scholaris Extracts and Alkaloid Fractions

The cytotoxic activity of various preparations from Alstonia scholaris has been evaluated against a range of cancer cell lines. The following tables summarize the quantitative data, primarily presented as IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%) values, from multiple studies.

Table 1: Cytotoxicity of the Alkaloid Fraction of Alstonia scholaris (ASERS)

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HeLa | Cervical Carcinoma | 5.53 |

| HepG2 | Hepatocellular Carcinoma | 25 |

| HL-60 | Promyelocytic Leukemia | 11.16 |

| KB | Oral Carcinoma | 10 |

| MCF-7 | Breast Adenocarcinoma | 29.76 |

Data from a study on the in vitro anticancer activity of the alkaloid fraction of Alstonia scholaris.[1]

Table 2: Cytotoxicity of Various Solvent Extracts of Alstonia scholaris

| Plant Part | Extract Type | Cell Line | Cancer Type | EC50/IC50 (µg/mL) |

| Stem Bark | n-Hexane | DLA | Dalton's Lymphoma Ascites | 68.75 |

| Leaves | n-Hexane | DLA | Dalton's Lymphoma Ascites | 118.75 |

| Bark | Ethanolic | MCF-7 | Breast Cancer | 50 - 150 |

| Bark | Ethanolic | HeLa | Cervical Cancer | 50 - 150 |

| Bark | Ethanolic | HepG2 | Liver Cancer | 50 - 150 |

| Leaves | Methanolic | HT-29 | Colon Cancer | Dose-dependent cytotoxicity observed |

| Leaves | Methanolic | A549 | Lung Cancer | Dose-dependent cytotoxicity observed |

This table compiles data from multiple studies investigating the cytotoxic and antioxidant activities of Alstonia scholaris extracts.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the cytotoxic effects of Alstonia scholaris extracts.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

-

Treatment: The cells are then treated with various concentrations of the Alstonia scholaris extract or its fractions. A control group with untreated cells and a blank group with media alone are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 3-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the extract.

Trypan Blue Exclusion Assay for Cell Viability

The Trypan blue exclusion assay is used to identify and count viable cells versus non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Protocol:

-

Cell Preparation: A single-cell suspension is prepared from the treated and control cell cultures.

-

Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan blue solution.

-

Incubation: The mixture is incubated for a short period (e.g., 1-2 minutes) at room temperature.

-

Cell Counting: The stained and unstained cells are counted using a hemocytometer under a microscope.

-

Data Analysis: The percentage of viable cells is calculated as the number of unstained cells divided by the total number of cells, multiplied by 100.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for investigating the cytotoxic effects of Alstonia scholaris extracts.

Hypothetical Signaling Pathway for Apoptosis Induction

Caption: A hypothetical signaling pathway for apoptosis induced by alkaloids from Alstonia scholaris.

Conclusion

The available evidence strongly suggests that extracts and particularly the alkaloid fraction of Alstonia scholaris possess significant cytotoxic activity against a variety of cancer cell lines. While the specific contribution of this compound to this activity is yet to be elucidated, the data presented in this guide underscores the potential of this plant and its constituents as a source for novel anticancer agents. Further research, including the isolation and individual testing of this compound and other picrinine-type alkaloids, is warranted to fully understand their mechanisms of action and therapeutic potential. The detailed protocols and summarized data provided herein aim to facilitate such future investigations.

References

N1-Methoxymethyl Picrinine: A Potential Anti-Cancer Agent from Natural Sources

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N1-Methoxymethyl picrinine (B199341), a monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, represents a compound of interest within the broader class of indole alkaloids known for their diverse pharmacological activities. While direct and extensive research on the anti-cancer properties of N1-Methoxymethyl picrinine is currently limited, the well-documented cytotoxic and anti-proliferative effects of extracts from Alstonia scholaris, particularly its alkaloid fractions, suggest a promising avenue for investigation. This technical guide consolidates the available data on related compounds and provides standardized experimental protocols to facilitate further research into the anti-cancer potential of this compound and its derivatives.

Introduction

Indole alkaloids are a large and structurally diverse group of natural products that have historically been a significant source of lead compounds in drug discovery, including several clinically approved anti-cancer agents. This compound is a derivative of picrinine, an akuammiline (B1256633) alkaloid found in plants of the Apocynaceae family, notably Alstonia scholaris. This plant has a long history of use in traditional medicine for various ailments, and modern scientific investigations have begun to validate its therapeutic potential, including its anti-cancer effects. This document aims to provide a comprehensive overview of the current state of knowledge and a practical guide for the pre-clinical evaluation of this compound as a potential anti-cancer agent.

Quantitative Data on Anti-Cancer Activity

Direct quantitative data on the anti-cancer activity of this compound is not extensively available in the current body of scientific literature. However, studies on the alkaloid fractions of Alstonia scholaris, which contain this compound, and on related indole alkaloids provide valuable insights into its potential efficacy.

Cytotoxicity of Alstonia scholaris Alkaloid Fraction

The alkaloid fraction extracted from Alstonia scholaris has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HeLa | Cervical Carcinoma | 5.53 |

| KB | Oral Carcinoma | 10.00 |

| HL-60 | Promyelocytic Leukemia | 11.16 |

| HepG2 | Hepatocellular Carcinoma | 25.00 |

| MCF-7 | Breast Adenocarcinoma | 29.76 |

Data sourced from a study on the in vitro anticancer activity of the alkaloid fraction of Alstonia scholaris.[1][2]

Cytotoxicity of Dimeric Pimprinine (B1677892) Alkaloids (Reference Compounds)

To provide a broader context of the potential anti-cancer activity of related indole alkaloids, the following table summarizes the IC50 values for dimeric derivatives of pimprinine, another indole alkaloid.

| Cell Line | Cancer Type | Dimeric Pimprinine Alkaloid | IC50 (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | Dipimprinine A | 1.5 |

| HT-29 | Colorectal Cancer | Dipimprinine A | 2.3 |

| A549 | Lung Cancer | Dipimprinine A | 4.8 |

| HeLa | Cervical Cancer | Dipimprinine B | 3.2 |

| MCF-7 | Breast Cancer | Dipimprinine B | 5.6 |

| SW480 | Colorectal Cancer | Dipimprinine C | 2.9 |

| HL-60 | Promyelocytic Leukemia | Dipimprinine C | 1.8 |

Note: This data is for dimeric derivatives of pimprinine and serves as a reference for the potential potency of related indole alkaloids.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer potential of this compound. These protocols are based on standard cell-based assays used in cancer research.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-treated controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.

-

Data Acquisition: Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates.

-

Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the cells by flow cytometry within one hour. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 channel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize a hypothetical signaling pathway for apoptosis induction by an indole alkaloid and a general experimental workflow for cytotoxicity testing.

Caption: Hypothetical signaling pathway for indole alkaloid-induced apoptosis.

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

While direct evidence for the anti-cancer activity of this compound is still emerging, the significant cytotoxic effects of the alkaloid fraction of Alstonia scholaris provide a strong rationale for its further investigation. The data on related indole alkaloids further supports its potential as a valuable lead compound.

Future research should focus on:

-

Isolation and Purification: Efficient methods for the isolation and purification of this compound to enable rigorous biological testing.

-

In Vitro Screening: Comprehensive screening of the purified compound against a diverse panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Studies: Evaluation of the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.

The systematic exploration of this compound holds the potential to uncover a novel and effective natural product-derived anti-cancer agent. This guide provides a foundational framework for researchers to embark on this promising area of drug discovery.

References

Preliminary Bioactivity Screening of N1-Methoxymethyl Picrinine: A Technical Guide

Disclaimer: Direct experimental data on the bioactivity of N1-Methoxymethyl picrinine (B199341) is not extensively available in publicly accessible scientific literature. This guide therefore focuses on the known biological activities of its parent compound, picrinine, and the broader pharmacological context of alkaloids derived from Alstonia scholaris. The experimental protocols and pathway diagrams presented are based on the activities of picrinine and serve as a foundational framework for the preliminary screening of N1-Methoxymethyl picrinine.

Introduction

This compound is an indole (B1671886) alkaloid found in the hydro-alcoholic extract of Alstonia scholaris leaves.[1] This plant has a long history in traditional medicine, particularly in "Dai" ethnopharmacy in China for treating chronic respiratory diseases.[1] The genus Alstonia is known for producing a diverse range of bioactive alkaloids. Picrinine, the parent compound of this compound, is a well-studied akuammiline (B1256633) alkaloid first isolated from the leaves of Alstonia scholaris.[2][3] In vitro studies have demonstrated that picrinine exhibits anti-inflammatory activity by inhibiting the 5-lipoxygenase enzyme.[2][3] Furthermore, picrinine has been reported to possess antitussive, anti-asthmatic, and expectorant properties.[1] Given the structural similarity, it is plausible that this compound may exhibit similar or novel bioactivities. This guide outlines a potential approach for the preliminary bioactivity screening of this compound, drawing upon the known properties of picrinine.

Known Bioactivities of Picrinine

The primary reported bioactivities for the parent compound, picrinine, are summarized below. These serve as a starting point for investigating this compound.

| Bioactivity | Target/Mechanism of Action | Reported Effect | Reference(s) |

| Anti-inflammatory | Inhibition of 5-lipoxygenase (5-LOX) | Reduction of inflammatory mediators | [2][3] |

| Antitussive | Not fully elucidated | Cough suppression | [1] |

| Anti-asthmatic | Not fully elucidated | Potential bronchodilatory effects | [1] |

| Expectorant | Not fully elucidated | Increased mucus secretion/clearance | [1] |

Proposed Experimental Protocols

Based on the known activity of picrinine, a logical first step in the preliminary screening of this compound would be to assess its anti-inflammatory potential.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the 5-LOX enzyme, which is crucial in the biosynthesis of leukotrienes, potent inflammatory mediators.

Materials:

-

Human recombinant 5-lipoxygenase (or isolated from neutrophils)

-

Linoleic acid (substrate)

-

Test compound (this compound)

-

Positive control (e.g., Zileuton)

-

Phosphate (B84403) buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer.

-

Add various concentrations of the test compound to the wells. Include wells for a vehicle control (solvent only) and a positive control.

-

Add the 5-lipoxygenase enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate, linoleic acid.

-

Measure the change in absorbance at 234 nm over a period of 5-10 minutes. The formation of the product, hydroperoxyeicosatetraenoic acid (HPETE), results in an increase in absorbance at this wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Visualization of Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the role of 5-lipoxygenase, the known target of picrinine. This pathway is a relevant starting point for investigating the mechanism of action of this compound.

General Experimental Workflow for Bioactivity Screening

This diagram outlines a general workflow for the preliminary bioactivity screening of a novel natural product derivative like this compound.

Conclusion

While specific bioactivity data for this compound remains to be established, the known pharmacological profile of its parent compound, picrinine, provides a strong rationale for investigating its anti-inflammatory, antitussive, and anti-asthmatic potential. The preliminary screening should prioritize the evaluation of its effect on the 5-lipoxygenase pathway, followed by broader phenotypic and cytotoxicity screening. Further research into this and other alkaloids from Alstonia scholaris is warranted to explore their therapeutic potential fully.

References

Methodological & Application

Application Notes and Protocol for the Laboratory Synthesis of N1-Methoxymethyl Picrinine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid with potential therapeutic applications. The protocol is based on the first total synthesis of its parent compound, picrinine, as reported by Smith, Moreno, Boal, and Garg in the Journal of the American Chemical Society in 2014. Picrinine is a natural product isolated from Alstonia scholaris and is known for its antitussive, antiasthmatic, analgesic, and anti-inflammatory properties[1][2][3]. N1-Methoxymethyl picrinine is also an indole alkaloid found in Alstonia scholaris[3]. The synthesis of picrinine is a complex, multi-step process, and the final N1-methoxymethylation is a standard procedure in medicinal chemistry.

I. Retrosynthetic Analysis

The synthesis of picrinine involves the construction of a complex, cage-like molecular structure[4][5]. The key steps in the synthesis reported by Garg and coworkers include the formation of a [3.3.1]-azabicyclic core, a Fischer indolization to create the carbon framework of the natural product, and a series of late-stage transformations to complete the synthesis[5][6][7][8]. The final step to obtain this compound would involve the protection of the indole nitrogen with a methoxymethyl (MOM) group.

II. Experimental Protocols

The following protocols are adapted from the total synthesis of picrinine by Smith et al. (2014)[5].

A. Synthesis of the [3.3.1]-Azabicyclic Core

The initial phase of the synthesis focuses on constructing the bridged [3.3.1]-azabicyclic framework. This is achieved through a multi-step sequence starting from readily available materials. A key step involves a palladium-catalyzed enolate cyclization to furnish the bicyclic ketone intermediate[5].

B. Fischer Indolization to Forge the Polycyclic Core

A crucial step in the synthesis is the Fischer indolization, which is used to construct the intricate carbon framework of picrinine. This reaction involves the condensation of a phenylhydrazine (B124118) with a tricyclic cyclopentene (B43876) intermediate, which establishes the C7 quaternary stereocenter and the overall polycyclic architecture of the natural product[5].

C. Late-Stage Transformations and Completion of Picrinine Synthesis

The final stages of the picrinine synthesis involve a series of delicate chemical transformations. These steps are necessary to install the remaining functional groups and stereocenters with the correct configuration, ultimately leading to the natural product[5].

D. Proposed Synthesis of this compound from Picrinine

The final step to obtain the target molecule is the N1-methoxymethylation of picrinine. This is a standard protecting group strategy in organic synthesis.

-

Reaction: To a solution of picrinine in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane), a base such as sodium hydride (NaH) is added at 0 °C. After stirring for a short period, chloromethyl methyl ether (MOMCl) is added, and the reaction is allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

III. Quantitative Data

The following table summarizes the yields for key steps in the reported total synthesis of picrinine[5].

| Step | Product | Yield (%) |

| Pd-catalyzed enolate cyclization | Bicyclic ketone | Not specified |

| IBX oxidation | Enone | Not specified |

| Epoxidation | Epoxide | 89 |

| Wittig olefination/fragmentation | Enal intermediate | 82 |

| Fischer Indolization | Pentacyclic intermediate | Not specified |

| Overall Yield for Picrinine | Picrinine | Not specified in abstract |

IV. Visualizations

Diagram 1: Experimental Workflow for the Synthesis of Picrinine

Caption: A flowchart illustrating the major stages in the total synthesis of this compound.

Diagram 2: Logical Relationship of Key Synthetic Strategies

Caption: A diagram showing the relationship between the target molecule and the key synthetic strategies.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and scientists. The synthesis of complex molecules like picrinine should only be undertaken in a well-equipped laboratory by individuals with extensive training in synthetic organic chemistry. All necessary safety precautions should be taken, and all chemical waste should be disposed of in accordance with institutional and governmental regulations. The proposed final step for N1-methoxymethylation is a standard chemical transformation and has not been explicitly reported in the cited literature for picrinine itself.

References

- 1. Picrinine | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Picrinine | CAS:4684-32-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. sparr.chemie.unibas.ch [sparr.chemie.unibas.ch]

- 7. uibk.ac.at [uibk.ac.at]

- 8. static1.squarespace.com [static1.squarespace.com]

Application Notes and Protocols for N1-Methoxymethyl picrinine in Cell Culture Experiments

For Research Use Only

Disclaimer: There is currently no published scientific literature detailing the biological activity or use of N1-Methoxymethyl picrinine (B199341) in cell culture experiments. The following application notes and protocols are hypothetical and have been extrapolated from the known activities of its parent compound, picrinine, and other alkaloids isolated from Alstonia scholaris. These guidelines are intended to serve as a starting point for researchers and have not been experimentally validated.

Introduction